REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>C(O)C(C)C>[CH2:4]([O:5][C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH:3]([CH3:7])[CH3:2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
C(C(C)C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C(C)C)OC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |